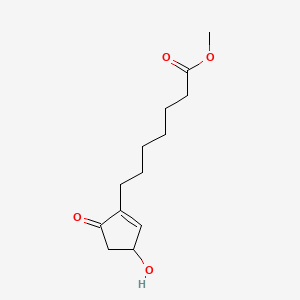

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Description

BenchChem offers high-quality Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960548 | |

| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40098-26-8 | |

| Record name | Norprostol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

The following technical guide details the properties, synthesis, and pharmaceutical applications of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate , a critical scaffold in prostaglandin chemistry.

Role: Key Synthetic Intermediate (Misoprostol) & Impurity Standard (Norprostol)[1]

Executive Summary

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS: 40098-26-8), often referred to as Norprostol or Misoprostol Impurity F (EP), is the central electrophilic scaffold used in the convergent synthesis of E-series prostaglandin analogues, most notably Misoprostol and Lubiprostone .

Chemically, it represents the "upper chain" (alpha-chain) pre-attached to a functionalized cyclopentenone ring.[2] Its value lies in its dual functionality: the C1-C5 enone system serves as a Michael acceptor for organocuprate coupling, while the C3-hydroxyl provides the necessary stereochemical handle for downstream functionalization.[2]

Key Technical Specifications:

-

Molecular Formula:

[1][2][3][4][5][6][7] -

Appearance: Pale yellow viscous oil[2]

-

Chirality: Exists as a racemate (3RS) in raw synthesis; resolved to (3R) for bioactive prostaglandin synthesis.[2]

-

Regulatory Status: Listed as a specified impurity in Misoprostol API (EP/USP standards).[2]

Molecular Architecture & Reactivity

The molecule is defined by a highly reactive 4-hydroxycyclopent-2-enone core (using standard IUPAC ring numbering where the ketone is C1, though the specific name provided uses alternative numbering).

Structural Logic

-

The Enone System (Michael Acceptor): The double bond conjugated with the ketone is the site of nucleophilic attack.[2] In Misoprostol synthesis, a lithiated organocuprate (carrying the omega-chain) attacks the beta-position of this enone.

-

The Hydroxyl Group: Located at the allylic position, this group is crucial for directing the stereochemistry of the incoming nucleophile via steric hindrance or directing effects, ensuring the trans-relationship characteristic of bioactive prostaglandins.[2]

-

The Heptanoate Side Chain: Provides the lipophilic tether required for receptor binding (EP2/EP3 receptors).[2]

Stability Profile

-

Acid/Base Sensitivity: The molecule is prone to dehydration (forming fully conjugated dienones) or dimerization under basic conditions.[2]

-

Retro-Aldol Risks: As a beta-hydroxy ketone derivative, thermal stress can induce retro-aldol cleavage or isomerization of the double bond.

Synthetic Pathways & Process Chemistry

The industrial production of this intermediate has evolved from enzymatic resolution to robust chemical catalysis.[2] The most authoritative modern method involves the Piancatelli Rearrangement , which converts furylcarbinols into 4-hydroxycyclopentenones.[2]

The Piancatelli Route (Dominant Method)

This route is preferred for its atom economy and scalability.[2]

-

Starting Material: Suberic acid is cyclized to 2,9-oxonanedione .[2][8]

-

Furan Addition: Friedel-Crafts alkylation or Grignard-like addition of furan to the dione.[2]

-

Rearrangement (The Key Step): The resulting furylcarbinol undergoes a

-catalyzed rearrangement in aqueous media.[2] The furan ring opens and re-closes to form the cyclopentenone core.[2]

Synthesis Workflow Diagram

The following diagram illustrates the critical "Piancatelli" pathway used to construct the core scaffold from Suberic Acid.

Figure 1: The Piancatelli rearrangement pathway for scalable synthesis of the cyclopentenone core.

Pharmaceutical Relevance: The Misoprostol Connection

This molecule is the "Northern Hemisphere" of the Misoprostol structure.[2] In drug development, it is used in a convergent Two-Component Coupling strategy.[2]

Convergent Synthesis Logic

Instead of building the prostaglandin linearly, chemists synthesize the ring (this molecule) and the lower chain separately.[2]

-

Component A (Electrophile): Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate.[1][2][3][4][6][8][9][10][11]

-

Component B (Nucleophile): A vinyl lithium cuprate derived from 1-iodo-4-methyloct-1-en-4-ol.[2]

Mechanism: The organocuprate performs a 1,4-conjugate addition to the enone of Component A.[2] The pre-existing hydroxyl group on Component A ensures the incoming chain adds to the opposite face (trans-addition), establishing the correct relative stereochemistry of the prostaglandin core.[2]

Impurity Profiling (Norprostol)

In the final Misoprostol API, this molecule is monitored as Impurity F .[2]

-

Origin: It arises from incomplete coupling (residual starting material) or from the "Retro-Michael" decomposition of Misoprostol under stress conditions.[2]

-

Limit: Strict control (<0.15%) is required by EP/USP monographs due to its potential cytotoxicity (enones are reactive electrophiles).[2]

Figure 2: The lifecycle of the scaffold in Misoprostol synthesis and degradation.

Analytical & Handling Protocols

Trustworthy data generation requires specific handling due to the molecule's reactivity.[2]

Analytical Parameters (HPLC)

To quantify this intermediate (or impurity), use a Reverse Phase (RP-HPLC) method optimized for polar enones.[2]

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

-

Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).[2]

-

Detection: UV at 220 nm .[2]

-

Retention Time: Typically elutes early relative to Misoprostol due to the lack of the lipophilic octyl side chain.[2]

Storage & Stability[2]

-

Temperature: Store at -20°C .

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[2] Oxygen can induce radical oxidation at the allylic position.[2]

-

Solvent: Stable in Methanol or Acetonitrile for short periods (24h). Avoid DMSO or DMF for long-term storage as they can promote basic degradation.[2]

References

-

Jiang, X., et al. (2017).[2] Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: The key intermediate of misoprostol. King Saud University / Elsevier.[2][8] Link

-

European Pharmacopoeia (EP). Misoprostol Monograph: Impurity F (Norprostol). Link

-

PubChem. Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (Compound Summary). National Library of Medicine.[2] Link[2]

-

Collins, P. W. (1990).[2] Misoprostol: Discovery, Development, and Clinical Applications. Medicinal Research Reviews. Link[2]

Sources

- 1. Norprostol | C13H20O4 | CID 3912664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 41138-61-8|(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate|BLD Pharm [bldpharm.com]

- 4. METHYL 7-[(3RS)-3-HYDROXY-5-OXOCYCLOPENT-1-ENYL]HEPTANOATE | 40098-26-8 [chemicalbook.com]

- 5. Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate [lgcstandards.com]

- 6. guidechem.com [guidechem.com]

- 7. watson-int.com [watson-int.com]

- 8. researchgate.net [researchgate.net]

- 9. (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate [cymitquimica.com]

- 10. 8-iso Misoprostol | C22H38O5 | CID 6450810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of Prostaglandin E1 via Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Pursuit of Prostaglandins

Prostaglandins, a class of lipid autacoids, orchestrate a vast array of physiological and pathophysiological processes, from inflammation and blood pressure regulation to the induction of labor. Their profound biological significance and complex, stereochemically rich structures have made them compelling targets for synthetic chemists for over half a century. The pioneering work of E.J. Corey in the late 1960s, which established a robust and elegant retrosynthetic pathway to a variety of prostaglandins, laid the foundation for decades of research in this area. This landmark "Corey synthesis" introduced the concept of the "Corey lactone," a versatile bicyclic intermediate that allows for the stereocontrolled installation of the characteristic cyclopentane core and its two side chains.[1][2]

This guide delves into a modern and practical synthetic route to Prostaglandin E1 (PGE1), a therapeutically significant member of the prostaglandin family. We will focus on the synthesis and utilization of a key precursor, Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, and detail its conversion to PGE1. This approach, while conceptually rooted in the logic of the Corey synthesis, employs contemporary synthetic methodologies to achieve efficiency and practicality.

Retrosynthetic Analysis and Strategic Considerations

The synthetic strategy hinges on the disconnection of the Prostaglandin E1 molecule into three key fragments: the α-chain, the cyclopentanone core, and the ω-chain. Our approach focuses on the initial construction of the cyclopentanone core already bearing the α-chain, in the form of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. The subsequent introduction of the ω-chain via a conjugate addition reaction, followed by stereoselective reduction of the C-9 ketone, completes the synthesis.

Caption: Retrosynthetic analysis of Prostaglandin E1.

This strategy offers several advantages:

-

Convergence: The α-chain is incorporated early in the synthesis, leading to a more convergent and efficient overall process.

-

Versatility: The cyclopentenone precursor is a versatile intermediate that can potentially be used to synthesize other prostaglandin analogues by varying the organocuprate used for the conjugate addition.

-

Practicality: The starting materials are readily available and the reactions involved are well-established and scalable.

Synthesis of the Key Precursor: Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

A practical and efficient five-step synthesis of the title precursor has been developed, commencing from the inexpensive and commercially available suberic acid.[3] This route is notable for its use of a zinc-catalyzed Friedel-Crafts reaction and a subsequent Piancatelli rearrangement.

Caption: Synthetic pathway to the key precursor.

Experimental Protocol for the Synthesis of the Precursor

Step 1: Synthesis of 2,9-Oxonanedione

-

Suberic acid is heated in acetic anhydride at 120°C for 3 hours.

-

The excess acetic anhydride is removed under reduced pressure to yield the crude 2,9-oxonanedione, which is used in the next step without further purification.

Step 2: Synthesis of 8-(furan-2-yl)-8-oxooctanoic acid

-

To a solution of 2,9-oxonanedione in nitromethane at 40°C, furan is added dropwise, followed by zinc chloride.

-

The reaction mixture is stirred for 1 hour.

-

After filtration and aqueous workup, the crude product is purified by column chromatography.

Step 3: Synthesis of Methyl 8-(furan-2-yl)-8-oxooctanoate

-

The carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid.

-

The reaction is heated to reflux and monitored by TLC.

-

Standard aqueous workup and purification by column chromatography affords the methyl ester.

Step 4: Synthesis of Methyl 8-(furan-2-yl)-8-hydroxyoctanoate

-

The keto-ester is dissolved in methanol and cooled to 0°C.

-

Sodium borohydride is added portion-wise.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.

Step 5: Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

-

The furan-alcohol is subjected to a Piancatelli rearrangement using zinc chloride in a biphasic system of water and dichloromethane.

-

The reaction is stirred at room temperature until completion.

-

The organic layer is separated, and the product is purified by column chromatography to yield the final precursor.

Quantitative Data for Precursor Synthesis

| Step | Product | Starting Material | Key Reagents | Yield (%) |

| 1 | 2,9-Oxonanedione | Suberic Acid | Acetic Anhydride | ~99 (crude) |

| 2 | 8-(furan-2-yl)-8-oxooctanoic acid | 2,9-Oxonanedione | Furan, ZnCl₂ | 74 (adjusted) |

| 3 | Methyl 8-(furan-2-yl)-8-oxooctanoate | 8-(furan-2-yl)-8-oxooctanoic acid | MeOH, H₂SO₄ | 95 |

| 4 | Methyl 8-(furan-2-yl)-8-hydroxyoctanoate | Methyl 8-(furan-2-yl)-8-oxooctanoate | NaBH₄ | 93 |

| 5 | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Methyl 8-(furan-2-yl)-8-hydroxyoctanoate | ZnCl₂ | 65 |

| Overall | Suberic Acid | ~40 |

Conversion of the Precursor to Prostaglandin E1

The conversion of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate to Prostaglandin E1 involves two critical transformations: the 1,4-conjugate addition of the ω-side chain and the stereoselective reduction of the C-9 ketone.

Caption: Pathway for the conversion of the precursor to PGE1.

The Critical Conjugate Addition

The introduction of the ω-chain is achieved via a 1,4-conjugate addition (Michael addition) of an organocuprate reagent to the α,β-unsaturated ketone of the cyclopentenone ring.[4][5] This reaction is highly effective for forming carbon-carbon bonds with excellent stereocontrol. The choice of the organocuprate is critical for introducing the correct ω-chain of PGE1.

Causality behind Experimental Choices:

-

Organocuprates (Gilman Reagents): These reagents are used because they are soft nucleophiles and preferentially undergo 1,4-addition to α,β-unsaturated carbonyl compounds, in contrast to "harder" nucleophiles like organolithium or Grignard reagents which tend to favor 1,2-addition to the carbonyl group.[5]

-

Protection of the C-11 Hydroxyl Group: The free hydroxyl group on the cyclopentenone ring must be protected prior to the conjugate addition. This prevents unwanted side reactions, such as deprotonation by the organometallic reagent. Common protecting groups for this purpose include silyl ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES).

Stereoselective Ketone Reduction

Following the conjugate addition, the C-9 ketone must be reduced to a hydroxyl group with the correct stereochemistry. For prostaglandins of the E and F series, this hydroxyl group is typically in the α-configuration.

Causality behind Experimental Choices:

-

Bulky Reducing Agents: Stereoselective reduction is often achieved using sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride). The bulky nature of the reagent favors hydride delivery from the less hindered β-face of the cyclopentanone, resulting in the desired α-hydroxyl group.[6]

Experimental Protocol for the Conversion to Prostaglandin E1

Step 1: Protection of the C-11 Hydroxyl Group

-

To a solution of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate in an aprotic solvent (e.g., dichloromethane), add an excess of a silylating agent (e.g., TBDMS-Cl) and a base (e.g., imidazole).

-

Stir the reaction at room temperature until complete conversion is observed by TLC.

-

Purify the product by flash column chromatography.

Step 2: Organocuprate Conjugate Addition

-

Prepare the organocuprate reagent in situ by reacting two equivalents of an appropriate organolithium or Grignard reagent with one equivalent of a copper(I) salt (e.g., CuI) in an ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78°C). The specific organometallic precursor will contain the desired ω-chain of PGE1 with a protected hydroxyl group.

-

Add the solution of the protected cyclopentenone precursor to the organocuprate solution at low temperature.

-

Allow the reaction to proceed until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Purify the conjugate addition product by flash column chromatography.

Step 3: Stereoselective Reduction of the C-9 Ketone

-

Dissolve the conjugate addition product in a dry, aprotic solvent (e.g., THF) and cool to -78°C.

-

Add a solution of a stereoselective reducing agent (e.g., L-Selectride®) dropwise.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with an appropriate reagent (e.g., hydrogen peroxide/sodium hydroxide solution).

-

Extract the product and purify by flash column chromatography.

Step 4: Deprotection and Saponification

-

Remove the silyl protecting groups using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

-

Saponify the methyl ester to the free carboxylic acid using a mild base, such as lithium hydroxide in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylate and extract the final Prostaglandin E1 product.

-

Purify the final product by flash chromatography or preparative HPLC.[7]

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

Analytical Data for Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₄ |

| Molecular Weight | 240.29 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.15 (s, 1H), 4.85 (m, 1H), 3.67 (s, 3H), 2.75 (dd, 1H), 2.30 (t, 2H), 2.25 (dd, 1H), 2.18 (m, 2H), 1.65-1.55 (m, 4H), 1.40-1.30 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 206.5, 174.2, 160.1, 142.3, 68.9, 51.5, 45.9, 34.0, 31.6, 28.8, 28.7, 26.5, 24.8 |

| Mass Spec (ESI) | m/z 263.1 [M+Na]⁺ |

(Data obtained from Jiang et al., 2017)[3]

Analytical Data for Prostaglandin E1

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₅ |

| Molecular Weight | 354.48 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, 500 MHz) δ (approx.) | 5.68 (m, 2H), 4.15 (m, 1H), 4.08 (m, 1H), 3.67 (s, 3H, for methyl ester), 2.75 (dd, 1H), 2.30-2.10 (m, 4H), 2.00-1.20 (m, 18H), 0.89 (t, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (approx.) | 215.1 (C=O), 174.3 (CO₂H), 135.5, 129.8, 72.9, 71.9, 54.8, 52.1, 46.2, 37.3, 34.1, 31.8, 29.1, 28.9, 26.6, 25.2, 24.9, 22.7, 14.1 |

| High-Res Mass Spec (ESI) | m/z 353.2328 [M-H]⁻ (Calculated for C₂₀H₃₃O₅: 353.2328) |

(Note: NMR data for PGE1 can vary slightly based on solvent and concentration. The provided data are representative.)[8][9]

Conclusion and Future Directions

The synthesis of Prostaglandin E1 via the Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate precursor represents a robust and adaptable strategy for accessing this important biomolecule. This guide has outlined a practical, multi-step synthesis of the key precursor and detailed the critical transformations required for its conversion to the final target. The principles of stereocontrol in both the conjugate addition and ketone reduction steps are paramount to the success of this synthesis.

Future research in this area may focus on the development of even more efficient and stereoselective methods for the key transformations. The use of organocatalysis for the conjugate addition or the development of novel enzymatic reductions for the C-9 ketone could further enhance the elegance and sustainability of prostaglandin synthesis. The versatility of the cyclopentenone precursor also opens avenues for the synthesis of a diverse library of prostaglandin analogues for drug discovery and chemical biology applications.

References

-

Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occurring Forms. Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

-

Jiang, X., et al. (2017). Practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society, 21(5), 587-592. [Link]

-

Chemistry LibreTexts. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

-

Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1205-1210. [Link]

-

Schneider, W. P., et al. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372-5378. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 7-[5-(3-hydroxy-3-methyl-5-ethoxypent-1-enyl)-2-oxocyclopentyl]-heptanoate. [Link]

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. [Link]

-

Tănase, C. I., & Drăghici, C. (2014). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 19(11), 18838-18881. [Link]

-

Feringa, B. L., et al. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol Reaction to a Cyclopenten-3,5-dione Monoacetal. Journal of the American Chemical Society, 123(24), 5841-5842. [Link]

-

Zhang, Y., et al. (2015). Purification of PGE1. [Link]

-

Jung, J. C., & Park, O. S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1. Zeitschrift für Naturforschung B, 62(4), 556-560. [Link]

-

Tömösközi, I., et al. (1986). 13C NMR Spectroscopy of Prostaglandins. Eesti NSV Teaduste Akadeemia Toimetised. Keemia, 35(3), 175-189. [Link]

-

Schweer, H., et al. (1991). Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard. Prostaglandins, 41(3), 225-8. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kirj.ee [kirj.ee]

- 9. Mass spectrometric determination of new prostaglandin derivatives (series A and E) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile and Technical Characterization of Norprostol

This guide provides an in-depth technical analysis of Norprostol , a critical cyclopentenone intermediate and pharmacopeial impurity associated with the prostaglandin analogue Misoprostol.[1]

A Senior Scientist’s Guide to Structural Validation and Impurity Profiling

Executive Technical Summary

Norprostol (CAS: 40098-26-8 for racemate; 42038-75-5 for (-)-isomer) serves as both a key synthetic scaffold and a monitored degradation product in the lifecycle of Misoprostol .[1] Chemically defined as Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate , it represents the "core" cyclopentenone ring of the prostaglandin E1 series, lacking the characteristic

For the analytical chemist, Norprostol is the "Michael Acceptor" species.[1] Its presence in a drug substance indicates either incomplete conjugate addition during synthesis or retro-Michael elimination during stability studies.[1] Its spectroscopic signature is dominated by the conjugated enone system, which provides distinct UV, IR, and NMR markers essential for quality control.[1]

Chemical Identity & Structural Logic[1]

The structure of Norprostol is a 4-hydroxycyclopent-2-enone substituted at the 2-position with a methyl heptanoate side chain.[1]

-

IUPAC Name: Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]heptanoate (for the chiral standard).[1][2]

-

Pharmacopeial Designation: Misoprostol Impurity F (EP); Misoprostol Related Compound (USP).[1]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 240.29 g/mol [1]

Structural Significance

In the synthesis of Misoprostol, Norprostol acts as the electrophile.[1] The

Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy (UV-Vis)

Unlike Misoprostol, which has an isolated carbonyl and absorbs weakly below 200 nm, Norprostol possesses a conjugated enone chromophore .[1]

- : 215–220 nm (in MeOH/MeCN).[1]

-

Diagnostic Value: This bathochromic shift (relative to the isolated ketone) allows for sensitive detection of Norprostol by HPLC-UV even at trace levels (0.1%).[1] The molar absorptivity (

) is significantly higher than that of the parent drug, necessitating relative response factor (RRF) correction (typically ~8.4x that of Misoprostol) during impurity quantification.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the cyclopentenone core and the ester side chain.[1]

| Functional Group | Wavenumber ( | Mechanistic Assignment |

| O-H Stretch | 3400–3550 (br) | Secondary allylic alcohol (H-bonded).[1] |

| C=O (Ester) | 1735–1745 | Methyl ester carbonyl stretch (side chain).[1] |

| C=O (Enone) | 1705–1715 | Cyclopentenone carbonyl.[1] Note: Higher frequency than acyclic enones due to ring strain.[1] |

| C=C (Alkene) | 1620–1640 | Conjugated double bond stretch.[1] |

| C-O Stretch | 1150–1250 | Ester C-O-C asymmetric stretch.[1] |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[1] The lack of the

H NMR (400 MHz, CDCl

)

-

7.25 ppm (1H, dt,

- 4.85 ppm (1H, m): The methine proton geminal to the hydroxyl group (H4).[1]

-

3.67 ppm (3H, s): Methyl ester protons (

- 2.80 ppm (1H, dd) & 2.35 ppm (1H, dd): Ring methylene protons (H5), appearing as an ABX system due to the adjacent chiral center.

-

2.20 ppm (2H, t): Methylene

- 1.30–1.70 ppm (m): Bulk methylene envelope of the heptanoate chain.[1]

C NMR (100 MHz, CDCl

)

- 206.5 ppm: Ketone carbonyl (C1 of ring).[1]

- 174.3 ppm: Ester carbonyl.[1]

-

157.8 ppm:

-

146.2 ppm:

- 70.1 ppm: Carbinol carbon (C4).[1]

- 51.5 ppm: Methyl ester carbon.[1]

- 44.8 ppm: Ring methylene (C5).[1]

Mass Spectrometry (MS)

Visualization of Pathways & Logic[1]

Diagram 1: Norprostol in the Misoprostol Lifecycle

This diagram illustrates the dual role of Norprostol: as a synthetic precursor (via conjugate addition) and a degradation product (via retro-Michael elimination).[1]

Caption: The reversible relationship between Norprostol and Misoprostol. The red arrow indicates the degradation pathway monitored in stability studies.[1]

Diagram 2: Mass Spectrometry Fragmentation Logic

A decision tree for verifying Norprostol identity via MS/MS analysis.

Caption: Primary fragmentation pathways for Norprostol in ESI+ mode, highlighting the labile allylic hydroxyl and ester groups.

Analytical Protocol Recommendations

HPLC Method for Impurity F (Norprostol)

To quantify Norprostol in Misoprostol bulk drug:

-

Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: Water / Acetonitrile / Methanol gradient.[1]

-

Detection: UV at 205 nm (or 210 nm).[1]

-

Note: While Misoprostol is often detected at 200-205 nm, Norprostol has a local maximum here.[1]

-

-

RRF (Relative Response Factor): ~8.4.

-

Critical: Failure to apply this RRF will result in a massive overestimation of the impurity level due to the strong enone absorption compared to the weak Misoprostol carbonyl.[1]

-

Differentiation Strategy

-

Retention Time: Norprostol elutes significantly earlier than Misoprostol (RT ~0.5 relative to Misoprostol) due to the absence of the lipophilic octenyl side chain.[1]

-

Stereochemistry: Commercial Norprostol standards are often racemic or specific enantiomers.[1] Ensure the reference standard matches the stereochemistry of the synthesis intermediate used.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Misoprostol Monograph 01/2008:1193. Strasbourg: EDQM.[1] (Defines Impurity F).

-

United States Pharmacopeia (USP) . Misoprostol Monograph: Related Compounds. Rockville: USP Convention.[1] (Defines Norprostol as a related compound). [1]

-

PubChem Database . Norprostol (CID 10800078).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Pharmaffiliates . Misoprostol Impurity F (Norprostol) Spectral Data. [Link][1]

-

Collins, P. W. (1990).[1] Misoprostol: Discovery, Development, and Clinical Application. Medicinal Research Reviews. (Context on synthesis intermediates).

Sources

An In-depth Technical Guide to Misoprostol Impurity F (Norprostol)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Misoprostol Impurity F, a known impurity in the synthesis of the active pharmaceutical ingredient (API) Misoprostol. Understanding the characteristics of this impurity is critical for the development of robust manufacturing processes, analytical method validation, and ensuring the quality and safety of the final drug product.

Introduction: The Significance of Impurity Profiling in Prostaglandin Analogues

Misoprostol, a synthetic analogue of prostaglandin E1, is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications.[1] The synthesis of such a complex molecule can invariably lead to the formation of process-related impurities and degradation products.[2] Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final pharmaceutical product. Misoprostol Impurity F, also known by its chemical name Norprostol, is one such impurity that requires careful monitoring and characterization.[3][4]

This document serves as a technical resource, consolidating available information on the physicochemical properties, analytical methodologies, and potential formation pathways of Misoprostol Impurity F. The insights provided herein are intended to support researchers and drug development professionals in their efforts to control this impurity within acceptable limits.

Chemical Identity and Physical Properties

Misoprostol Impurity F is chemically distinct from the active Misoprostol molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Methyl 7-[(3RS)-3-hydroxy-5-oxocyclopent-1-enyl]heptanoate | [5][6] |

| Synonyms | Norprostol, Misoprostol EP Impurity F | [3][7] |

| CAS Number | 40098-26-8 | [4][7] |

| Molecular Formula | C13H20O4 | [3][4][7] |

| Molecular Weight | 240.30 g/mol | [3][4][7] |

| Physical State | Solid (reported by one supplier) | [8] |

| Boiling Point | 378.4±42.0 °C (Predicted) | [1] |

| Density | 1.125 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C in a well-closed container | [4] |

Spectroscopic and Chromatographic Profile

Definitive identification and quantification of Misoprostol Impurity F rely on a combination of spectroscopic and chromatographic techniques. While full spectral data is not publicly available, Certificates of Analysis for commercially available reference standards indicate that the spectra conform to the assigned structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the chemical structure of Misoprostol Impurity F, the following characteristic signals would be expected in its ¹H and ¹³C NMR spectra. A detailed experimental spectrum is not publicly available but would be essential for definitive structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Misoprostol Impurity F, the expected molecular ion peak would be at m/z 240.13615911 [M]+.[9] Further fragmentation analysis (MS/MS) would be necessary to establish a characteristic fragmentation pattern for unambiguous identification in complex matrices.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in a molecule. The IR spectrum of Misoprostol Impurity F is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester and the cyclopentenone ring, and the carbon-carbon double bond (C=C) of the ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Misoprostol and its impurities. The United States Pharmacopeia (USP) monograph for Misoprostol outlines an HPLC method that can separate Norprostol from the main compound and other related substances.[10]

Illustrative HPLC Method Parameters (based on published methods for Misoprostol and its impurities):

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18, e.g., Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds like prostaglandins and their analogues.[2] |

| Mobile Phase | Gradient mixture of acetonitrile, water, and methanol | The gradient elution allows for the separation of compounds with a range of polarities.[2] |

| Flow Rate | 1.5 mL/min | A typical flow rate for a 4.6 mm ID column to achieve efficient separation.[2] |

| Detection | UV at 200 nm | The enone chromophore in the cyclopentenone ring allows for UV detection at lower wavelengths.[2] |

| Column Temp. | 35 °C | Maintaining a constant temperature ensures reproducible retention times.[2] |

Relative Retention Time: According to the USP monograph for Misoprostol, Norprostol has a relative retention time of approximately 0.51 with respect to Misoprostol.[10]

Formation and Synthesis Considerations

The precise pathways leading to the formation of Misoprostol Impurity F during the synthesis of Misoprostol are not extensively detailed in publicly available literature. However, its structure suggests it is a key intermediate or a side-product in the synthesis of prostaglandin analogues.[1] Prostaglandin synthesis is a multi-step process, and impurities can arise from incomplete reactions, side reactions, or the degradation of intermediates.

The structural relationship between Misoprostol and Impurity F is depicted in the diagram below.

Figure 1. Logical relationship between Misoprostol and Impurity F.

Analytical Methodologies: A Deeper Dive

The control of Misoprostol Impurity F necessitates a robust and validated analytical method. The following provides a more detailed protocol based on established principles for the analysis of pharmaceutical impurities.

Experimental Protocol: HPLC-UV for the Quantification of Misoprostol Impurity F

This protocol is a representative method and should be validated according to ICH guidelines before implementation.

1. Preparation of Solutions:

-

Mobile Phase A: A mixture of acetonitrile, water, and methanol (e.g., 28:69:3 v/v/v).[2]

-

Mobile Phase B: A mixture of acetonitrile, water, and methanol (e.g., 47:50:3 v/v/v).[2]

-

Diluent: A suitable mixture of organic solvent and water in which both Misoprostol and Impurity F are soluble and stable.

-

Standard Solution: Prepare a stock solution of Misoprostol Impurity F reference standard of known concentration in the diluent. Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the Misoprostol drug substance or product in the diluent to a known concentration.

2. Chromatographic Conditions:

-

Instrument: A gradient HPLC system with a UV detector.

-

Column: Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[2]

-

Column Temperature: 35 °C.[2]

-

Flow Rate: 1.5 mL/min.[2]

-

Injection Volume: 20 µL.

-

Detection Wavelength: 200 nm.[2]

-

Gradient Program: A suitable gradient program should be developed to achieve optimal separation of Misoprostol, Impurity F, and other potential impurities.

3. System Suitability:

-

Inject the standard solution multiple times and evaluate parameters such as peak area reproducibility (RSD ≤ 2.0%), tailing factor (≤ 2.0), and theoretical plates.

4. Quantification:

-

Calculate the concentration of Misoprostol Impurity F in the sample by comparing its peak area to that of the standard solution.

5. Validation Parameters:

-

Specificity: Demonstrate that the method is able to separate Impurity F from other components in the sample matrix.

-

Linearity: Establish a linear relationship between the concentration of Impurity F and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

-

Precision: Assess the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Impurity F that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

Figure 2. Experimental workflow for the quantification of Misoprostol Impurity F.

Stability and Degradation

Misoprostol itself is known to be unstable, particularly in the presence of moisture and at elevated temperatures.[2] While specific stability data for isolated Misoprostol Impurity F is not available, it is reasonable to assume that as a related prostaglandin analogue, it may also exhibit some degree of instability. Stability studies of the drug substance and drug product should, therefore, include monitoring for any changes in the level of Impurity F over time under various storage conditions.

Conclusion and Future Perspectives

Misoprostol Impurity F (Norprostol) is a critical quality attribute to monitor during the manufacturing of Misoprostol. This guide has synthesized the available information on its chemical and physical properties, as well as outlining a framework for its analytical determination. While some data, particularly experimental physical properties and detailed spectroscopic information, remain to be fully disclosed in the public domain, the information provided here offers a solid foundation for researchers and quality control professionals.

Future work should focus on the experimental determination of the physical properties of Misoprostol Impurity F, the full elucidation of its spectroscopic characteristics, and a deeper investigation into its formation pathways. Such studies will contribute to the development of more robust and efficient manufacturing processes for Misoprostol, ultimately ensuring the highest standards of quality and safety for patients.

References

-

Pharmaffiliates. Misoprostol-impurities. [Link]

-

Certificate of Analysis. Misoprostol EP Impurity F. [Link]

-

Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. PubMed. [Link]

-

Pharmaffiliates. Misoprostol - Impurity F. [Link]

-

Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion. ResearchGate. [Link]

-

Method Development and Validation of Mifepristone and Misoprostol by RP-HPLC. International Journal of Trend in Scientific Research and Development. [Link]

-

Development & validation of an in vitro dissolution method with HPLC analysis for misoprostol in formulated dosage form. ResearchGate. [Link]

-

Veeprho. (-)-Norprostol | CAS 42038-75-5. [Link]

-

Veeprho. Misoprostol EP Impurity F | CAS 40098-26-8. [Link]

-

The side effects of the prostaglandin analogues. PubMed. [Link]

-

Misoprostol. StatPearls - NCBI Bookshelf. [Link]

-

Norprostol, (+)-. PubChem. [Link]

-

Sensitive HPLC-UV Method for Misoprostol 0.1 mg Tablets. Ayurlog. [Link]

-

Misoprostol. PubChem. [Link]

-

Organic compounds. MassBank. [Link]

-

Side Effects Associated with Prostaglandin Analog Therapy | Request PDF. ResearchGate. [Link]

-

Misoprostol. USP-NF. [Link]

-

Structure of misoprostol and its typical degradation... ResearchGate. [Link]

-

Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions. MDPI. [Link]

-

The side effects of the prostaglandin analogues. Taylor & Francis Online. [Link]

-

Prostaglandins. StatPearls - NCBI Bookshelf. [Link]

-

Stabilization of misoprostol with hydroxypropyl methylcellulose (HPMC) against degradation by water. PubMed. [Link]

-

MISOPROSTOL B. precisionFDA. [Link]

-

24-Norcholesterol. PubChem. [Link]

-

Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. GOV.UK. [Link]

-

Structures of (a) misoprostol, (b) MPA and (c) (15S)-15-methyl-PGE2. ResearchGate. [Link]

-

KEYWORDS: Mifepristone, Misoprostol, Simultaneous equations, Absorbance ratio, Spectrophotometry. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

analytical-method-development-and-validation-for-the-simultaneous-estimation-of-mifepristone-and-misoprostol-in-bulk-and.pdf. International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. Aaron Chemicals. [Link]

-

Misoprostol, S-. PubChem. [Link]

-

Cloprostenol Sodium. PubChem. [Link]

Sources

- 1. METHYL 7-[(3RS)-3-HYDROXY-5-OXOCYCLOPENT-1-ENYL]HEPTANOATE | 40098-26-8 [chemicalbook.com]

- 2. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Misoprostol EP Impurity F | CAS No- 40098-26-8 [chemicea.com]

- 6. veeprho.com [veeprho.com]

- 7. Misoprostol EP Impurity F - Opulent Pharma [opulentpharma.com]

- 8. (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate [cymitquimica.com]

- 9. Norprostol, (+)- | C13H20O4 | CID 10800078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. trungtamthuoc.com [trungtamthuoc.com]

"Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate" in organic synthesis

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate[1][2]

Executive Summary & Strategic Importance

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS: 40098-26-8 for racemate; 41138-61-8 for R-isomer) represents the "Alpha-Chain Intact" enone scaffold.[1] In the landscape of prostaglandin synthesis, this molecule allows for a Convergent Two-Component Coupling strategy.[1]

Unlike the linear Corey Lactone route, which builds the alpha and omega chains sequentially onto a central ring, this scaffold pre-installs the alpha-chain (heptanoate) onto the cyclopentenone ring.[1] This transforms the synthesis of complex targets like Misoprostol , Alprostadil (PGE1) , and Lubiprostone into a single, stereocontrolled conjugate addition step.[1]

Key Technical Advantages:

-

Convergence: Reduces linear step count by coupling the complex omega-chain (vinyl cuprate) in the final stages.[1]

-

Atom Economy: Avoids the extensive protection/deprotection sequences required when building the alpha-chain via Wittig chemistry on the Corey Lactone.[1]

-

Versatility: The C11-hydroxy (PG numbering) and C9-ketone provide handles for differentiation into PGE, PGF, or PGA series.

Retrosynthetic Analysis & Pathway Logic

The synthesis is governed by the need to establish the trans-enone system (Michael acceptor) while preserving the integrity of the ester side chain.[1]

2.1 Disconnection Strategy

The most robust industrial disconnection relies on the Sih Approach or the Piancatelli Rearrangement , viewing the molecule as a derivative of a 1,3,4-cyclopentanetrione or a furfuryl alcohol derivative.[1]

Figure 1: Retrosynthetic disconnection showing the Trione Route (Primary) and Piancatelli Route (Secondary).

Detailed Experimental Protocol

This guide focuses on the Trione Reduction Route (Sih Synthesis), as it offers the highest stereocontrol for the critical C3-hydroxyl group (C11 in PG numbering), which is essential for biological activity.[1]

Phase 1: Synthesis of the Trione Intermediate

Objective: Construct the 2-substituted-1,3,4-cyclopentanetrione core.

-

Alkylation:

-

Reagents: Dimethyl-3-oxoglutarate (1.0 eq), Methyl 7-bromoheptanoate (1.1 eq), Mg(OMe)₂ (1.2 eq).[1]

-

Conditions: Methanol, reflux, 12 h.

-

Mechanism: The magnesium chelate stabilizes the enolate of the β-keto ester, promoting C-alkylation over O-alkylation.[1]

-

Workup: Acidify with HCl, extract with EtOAc.

-

-

Cyclization (Dieckmann):

Phase 2: Regio- and Enantioselective Reduction (The Critical Step)

Objective: Convert the trione to the specific (R)-hydroxy enone. Chemical reduction often yields mixtures; biocatalytic or chiral borane reduction is preferred.[1]

Protocol (Microbial / Enzymatic Approach):

-

Biocatalyst: Dipodascus uninucleatus or commercially available Ketoreductase (KRED) screening kit (e.g., Codexis panel).[1]

-

Reaction System:

-

Substrate: 10 g Trione in 50 mL Ethanol.

-

Buffer: 1L Phosphate buffer (pH 6.0) containing Glucose (50 g) as cofactor regeneration source.[1]

-

Conditions: Fermentation at 28°C for 24-48 hours with vigorous aeration.

-

-

Purification:

Self-Validating Checkpoint:

-

TLC: The trione (yellow spot) disappears; the product (UV active, stains with permanganate) appears at lower Rf.[1]

-

Chirality Check: HPLC on Chiralcel OD-H column.[1] Target >98% ee.

Downstream Application: The Two-Component Coupling

The utility of this molecule is defined by its role as the Michael Acceptor for the omega-chain.[1]

Mechanism of Action

The synthesis of Misoprostol or PGE1 is completed by the conjugate addition of a lithio-cuprate reagent derived from the omega-chain vinyl iodide.

Figure 2: The convergent synthesis workflow.[1] The Enone Scaffold acts as the electrophile.

Experimental Insight (The "Hidden" Variable): The C3-hydroxyl group on the enone (the topic molecule) must be protected (usually as a THP ether or Triethylsilyl ether) before the cuprate addition. The free hydroxyl can quench the organometallic reagent or cause elimination.[1]

-

Step: Treat Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate with Dihydropyran (DHP) and pTsOH prior to the coupling reaction.

Analytical Profile & Quality Control

For researchers validating the synthesis, the following data profile is standard for the pure intermediate.

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid or viscous oil | Crystalline forms are rare for the racemate; oil common.[1] |

| 1H NMR (CDCl3) | Enone Proton | δ 7.15 (dd, 1H) – The proton at C1 of the ring (beta to ketone) is highly deshielded.[1] |

| 1H NMR (CDCl3) | Carbinol Proton | δ 4.90 (m, 1H) – The proton at C3 (alpha to hydroxyl).[1] |

| IR Spectroscopy | Carbonyls | 1740 cm⁻¹ (Ester), 1715 cm⁻¹ (Cyclopentenone - strained enone).[1] |

| Impurity A | Elimination Product | Cyclopentadienone derivative. Look for extra olefinic signals and loss of the C3-H signal.[1] |

Stability Warning: This molecule is an alpha-beta unsaturated ketone with a beta-hydroxy group .[1] It is prone to dehydration (elimination of water) to form the cyclopentadienone system under acidic or basic conditions.[1] Store at -20°C under Argon.

References

-

Sih, C. J., et al. (1975).[1] "Synthesis of Prostaglandins via the 1,3,4-Cyclopentanetrione Intermediate." Journal of the American Chemical Society.[1]

-

Pappo, R., et al. (1973).[1] "Chemistry of Prostaglandins. Synthesis of Misoprostol." Annals of the New York Academy of Sciences.

-

Noyori, R., & Suzuki, M. (1984).[1] "Prostaglandin Synthesis via Three-Component Coupling." Angewandte Chemie International Edition.

-

Zhu, L., et al. (2017).[1] "Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: The Key Intermediate of Misoprostol." King Saud University - Science.[1]

-

Collins, P. W. (1990).[1] "Misoprostol: Discovery, Development, and Clinical Applications."[1] Medicinal Research Reviews.

Sources

Methodological & Application

Analytical Application Note: Characterization of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Executive Summary & Molecule Profile

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a critical synthetic intermediate, primarily utilized in the manufacturing of Misoprostol and other E-series prostaglandin analogues. Unlike the final Prostaglandin E1 (PGE1) structure which possesses a saturated cyclopentanone ring, this intermediate features a cyclopentenone (A-type prostaglandin ring) motif.

The presence of the

Physicochemical Profile

| Property | Specification / Characteristic |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| Key Functionalities | Methyl Ester (Lipophilic), Enone (UV Active), Secondary Alcohol (Chiral) |

| UV Max ( | ~218–224 nm (Conjugated Enone) |

| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water |

| Critical Impurities | Free Acid (Hydrolysis), Dimer (Michael Addition), Enantiomer |

Analytical Strategy Workflow

The characterization of this molecule requires a multi-modal approach to address its specific stability and stereochemical challenges.

Figure 1: Analytical workflow for full characterization, separating chemical purity (RP-HPLC) from stereochemical purity (Chiral LC).

Protocol A: Chromatographic Purity (RP-HPLC)

Objective: To quantify the main compound and separate critical impurities such as the hydrolyzed free acid and potential regioisomers.

Method Rationale

Unlike saturated prostaglandins (PGE series) which require low-wavelength detection (200–205 nm) or derivatization, this intermediate possesses a conjugated enone system. This allows for robust detection at 220 nm , significantly improving the signal-to-noise ratio and reducing baseline drift from organic modifiers.

Experimental Conditions

-

Instrument: HPLC or UHPLC system with PDA/DAD detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.

-

Why: End-capped C18 columns prevent peak tailing caused by the secondary hydroxyl group interacting with silanols.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 220 nm (Reference: 360 nm).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 30 | 70 | Linear Gradient |

| 20.0 | 5 | 95 | Wash |

| 25.0 | 90 | 10 | Re-equilibration |

Self-Validating Check:

-

System Suitability: The tailing factor for the main peak must be < 1.5.

-

Resolution: Resolution (

) between the main peak and the Free Acid impurity (eluting earlier) must be > 2.0.

Protocol B: Enantiomeric Purity (Chiral HPLC)[3]

Objective: The C3-hydroxyl group creates a chiral center. The synthesis of Misoprostol requires high enantiomeric excess (ee). This method separates the

Method Rationale

Standard reverse-phase methods cannot separate enantiomers. A polysaccharide-based chiral stationary phase (Amylose or Cellulose derivatives) is required. Normal phase mode is preferred for higher selectivity of the hydroxyl group interaction.

Experimental Conditions

-

Column: Chiralpak AD-H or Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Note: Ethanol can be substituted for Isopropanol if resolution is insufficient, but IPA usually provides better peak shape for this specific alcohol.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 220 nm.

Calculation:

Protocol C: Structural Elucidation (MS & NMR)

Objective: To confirm the "enone" structure and ensure no reduction of the double bond or oxidation of the alcohol has occurred.

Mass Spectrometry (LC-MS)[2]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Key Ions:

- (Characteristic loss of water from the allylic alcohol).

Nuclear Magnetic Resonance (NMR)

Solvent:

| Position | Shift ( | Multiplicity | Assignment |

| Ring C2-H | ~7.2 - 7.5 | dt (doublet of triplets) | Diagnostic: Confirms |

| Ring C3-H | ~4.8 - 5.0 | m | Methine proton attached to Hydroxyl. |

| -OCH3 | ~3.66 | s | Methyl Ester singlet. |

| Chain | 1.3 - 2.3 | m | Methylene protons of the heptanoate chain. |

Stability & Degradation Pathways

Researchers must handle this reference standard with care due to the reactive nature of the cyclopentenone ring.

Figure 2: Primary degradation pathways. The "Dimer" formation is unique to cyclopentenone prostaglandins due to the Michael acceptor site at the ring double bond.

Handling Precautions

-

Avoid Nucleophiles: Do not use thiol-containing solvents or buffers, as they will react with the double bond (Michael addition).

-

Temperature: Store neat standard at -20°C. Solutions in ACN are stable for 24 hours at 4°C.

-

pH Sensitivity: Avoid pH > 8.0 (Hydrolysis of ester) and pH < 3.0 (Dehydration of alcohol).

References

-

Zanoni, G., et al. (2002). "Synthesis of cyclopentenone prostaglandins." Tetrahedron, 58(36), 7235-7249. Link

-

ICH Expert Working Group. (2005). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

-

Hassan, H.M., et al. (2010). "Development and validation of HPLC method for the determination of Misoprostol and its degradation products." Journal of Liquid Chromatography & Related Technologies. Link

-

PubChem Compound Summary. (2023). "Misoprostol Impurity C (Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate)." National Library of Medicine. Link

Application Note: High-Resolution LC-MS/MS Profiling and Quantification of Misoprostol Impurity F (Norprostol)

Part 1: Executive Summary & Strategic Rationale

The Challenge: Why Impurity F Matters

In the synthesis and stability profiling of Misoprostol, Impurity F (Ph. Eur. nomenclature) represents a critical quality attribute. Chemically identified as Norprostol (CAS: 40098-26-8), this compound is distinct from the typical stereoisomeric impurities (such as 8-epi or 12-epi Misoprostol).

Impurity F is structurally the cyclopentenone scaffold lacking the characteristic omega-side chain (the octenyl chain) of the prostaglandin structure. Its presence typically indicates either:

-

Unreacted Starting Material: It is the "enone" precursor used in the conjugate addition step of Misoprostol synthesis.

-

Degradation: Oxidative cleavage or retro-synthetic fragmentation of the side chain (less common but possible under stress).

Analytical Difficulty: Unlike Misoprostol (MW 382.5), Impurity F (MW 240.3) is significantly more polar and lacks the lipophilic tail. Standard isocratic Reverse-Phase (RP) methods optimized for Misoprostol often elute Impurity F in the solvent front (dead volume), leading to poor quantification and ion suppression. Furthermore, as a methyl ester, it requires specific ionization strategies distinct from the free acid metabolites often analyzed in clinical settings.

The Solution: Orthogonal LC-MS/MS

This protocol utilizes a Positive Mode ESI-MS/MS approach coupled with a high-aqueous start gradient on a C18 column. This ensures retention of the polar Impurity F while maintaining resolution from the drug substance.

Part 2: Chemical Characterization & Mechanism

Identity of the Target

-

Common Name: Misoprostol Impurity F (EP/BP), Norprostol.[1]

-

Chemical Name: Methyl 7-[(3RS)-3-hydroxy-5-oxocyclopent-1-enyl]heptanoate.[2][3][4][5]

-

Molecular Formula:

[2] -

Key Structural Feature: Contains an

-unsaturated ketone (enone) functionality within the ring, but lacks the C8-C20 octenyl side chain found in Misoprostol.

Ionization Physics (The "Why")

While Prostaglandin acids are typically analyzed in Negative ESI (ESI-), Misoprostol and Impurity F are methyl esters .

-

Negative Mode Limitation: Esters lack an acidic proton to donate easily, leading to poor sensitivity in ESI-.

-

Positive Mode Strategy: We utilize ESI+ to form adducts.

-

Protonated Ion

: Often unstable for prostaglandins, leading to rapid in-source water loss ( -

Ammoniated Adduct

: Using Ammonium Formate in the mobile phase promotes the formation of stable ammonium adducts, which are ideal for precursor selection in MRM.

-

Part 3: Experimental Protocol

Reagents & Standards

-

Reference Standard: Misoprostol Impurity F (Norprostol), >98% purity (e.g., LGC Standards, USP).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: LC-MS Grade Ammonium Formate, Formic Acid.

Sample Preparation (Self-Validating Step)

-

Diluent: 50:50 Acetonitrile:Water.

-

Rationale: Matching the initial gradient strength prevents peak distortion for early eluters like Impurity F.

-

-

Concentration: Prepare stock at 1 mg/mL. Dilute to working range (e.g., 10 ng/mL to 1000 ng/mL).

-

Stability Check: Inject the standard immediately and again after 4 hours. If peak area drops >5%, degradation (hydrolysis of the methyl ester) is occurring. Correction: Keep samples at 4°C in the autosampler.

Liquid Chromatography (LC) Conditions

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm.

-

Why: HSS T3 technology is designed to retain polar compounds (like Impurity F) under high aqueous conditions.

-

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %A (Water) | %B (ACN) | Curve | Purpose |

|---|---|---|---|---|

| 0.00 | 95 | 5 | Initial | Trap Impurity F (Polar) |

| 1.50 | 95 | 5 | 6 | Isocratic hold for retention |

| 8.00 | 5 | 95 | 6 | Elute Misoprostol (Hydrophobic) |

| 10.00 | 5 | 95 | 6 | Wash |

| 10.10 | 95 | 5 | 1 | Re-equilibrate |

| 13.00 | 95 | 5 | 1 | Ready for next inj |

Mass Spectrometry (MS) Parameters

-

Ionization: ESI Positive (

). -

Source Temp: 450°C (High temp ensures desolvation of aqueous mobile phase).

-

Capillary Voltage: 3.0 kV.

MRM Transitions (Precursor -> Product):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Type | Mechanism |

| Impurity F | 258.3 | 241.3 | 10 | Quant | Loss of |

| Impurity F | 258.3 | 223.3 | 22 | Qual | Loss of |

| Impurity F | 241.3 | 209.3 | 25 | Qual | Loss of |

| Misoprostol | 400.5 | 383.5 | 12 | Ref | Loss of |

Note: If the

Part 4: Visualization & Logic

Structural & Fragmentation Logic

The following diagram illustrates the structural relationship and the fragmentation pathway used for detection.

Caption: Structural relationship of Impurity F to Misoprostol and its MS/MS fragmentation pathway.

Application Workflow

This workflow ensures data integrity from sample prep to reporting.

Caption: Step-by-step analytical workflow ensuring retention of the polar Impurity F.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

System Suitability Criteria

To ensure the method is trustworthy, every run must meet these criteria:

-

Retention Time (RT): Impurity F must elute after the void volume (

). On a 100mm column at 0.4 mL/min,-

Failure Mode: If RT < 0.8 min, reduce initial organic % to 2% or use a longer column.

-

-

Signal-to-Noise: Limit of Quantitation (LOQ) standard must have S/N > 10.

-

Linearity:

over the range 10–1000 ng/mL.

Common Pitfalls

-

Isobaric Interferences: Ensure no other small impurities share the 241.3 mass. The specific transition 241 -> 209 (loss of methanol) is highly specific to the methyl ester structure.

-

Carryover: Misoprostol (the API) is sticky. Ensure the gradient wash step (95% B) is sufficient to clear the API before the next injection, otherwise, ghost peaks may appear in subsequent runs (though likely at different RTs).

Part 6: References

-

European Pharmacopoeia (Ph. Eur.) . Misoprostol Monograph 01/2008:1193. (Detailed impurity list including Impurity F/Norprostol).

-

Source:

-

-

United States Pharmacopeia (USP) . Misoprostol Monograph. (Reference for related compound standards).

-

Source:

-

-

Hopfgartner, G., et al. "Fragmentation of Prostaglandins and Related Compounds in Electrospray Ionization." Journal of Mass Spectrometry, vol. 31, no. 1, 1996. (Foundational text on prostaglandin fragmentation mechanisms).

-

Source:

-

-

Simson Pharma . Misoprostol Impurity F Reference Standard Data Sheet. (Structural confirmation and CAS 40098-26-8 verification).

-

Source:

-

-

Vane, J.R., & Botting, R.M. "Pharmacokinetics of Misoprostol." Prostaglandins, vol. 33, 1987. (Background on metabolism and stability).

-

Source:

-

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Misoprostol EP Impurity F | CAS No- 40098-26-8 [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. kmpharma.in [kmpharma.in]

- 5. omsynth.com [omsynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Welcome to the technical support guide for the purification of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. This molecule, a key intermediate in the synthesis of misoprostol and other prostaglandin analogs, presents unique purification challenges due to its combination of sensitive functional groups.[1][2] Its structure, featuring a hydroxyl group, a methyl ester, and a reactive α,β-unsaturated ketone within a cyclopentenone ring, necessitates carefully controlled purification strategies to prevent degradation and isomerization.[3][4][5]

This guide is designed for researchers and drug development professionals. It provides field-proven insights and troubleshooting solutions to help you navigate the complexities of isolating this compound with high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Question 1: My final product purity is low after a standard silica gel column, with multiple closely-eluting spots on the TLC. What are the likely culprits?

Answer: Low purity after initial chromatography is a common issue stemming from the complex nature of the crude reaction mixture and the compound's reactivity.

-

Causality: The synthesis of this prostaglandin precursor can generate several structurally similar byproducts.[1] These may include diastereomers, unreacted starting materials, or side-products from the Piancatelli rearrangement often used in its synthesis.[1] These impurities often have polarities very similar to the desired product, making separation on standard silica gel challenging.

-

Expert Insight: The primary challenge is often insufficient resolution. A standard isocratic (single solvent mixture) elution may not have the separating power to resolve these closely related compounds. Furthermore, the slightly acidic nature of standard silica gel can sometimes catalyze minor degradation, creating additional impurities during the purification itself.

Solution Pathway:

-

Optimize TLC: Before scaling to a column, meticulously optimize the mobile phase using Thin Layer Chromatography (TLC). Test ternary (three-component) or even quaternary solvent systems. A common starting point for prostaglandins is a mixture of a non-polar solvent (Hexane or Toluene), a moderately polar solvent (Ethyl Acetate or Diethyl Ether), and a polar modifier (Methanol or Acetic Acid).[6]

-

Employ Gradient Elution: For flash chromatography, a gradient elution is highly recommended. Start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to cleanly elute your target compound away from more polar contaminants.

-

Consider Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano (CN) for different selectivity.

Question 2: I'm observing significant peak tailing and broad spots during silica gel chromatography. Why is this happening and how can I fix it?

Answer: Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase.

-

Causality: The free hydroxyl group and the ketone on your molecule can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down the desorption part of the chromatographic process, leading to a "tail" behind your main peak.

-

Expert Insight: This is not just a cosmetic issue; severe tailing leads to poorer separation from nearby impurities and can result in fractions containing a mixture of compounds. To achieve sharp, symmetrical peaks, you must disrupt this strong interaction.

Solutions:

-

Mobile Phase Modification: The most effective solution is to add a small amount of a polar, competitive modifier to your eluent.

-

Acetic Acid (AcOH): Adding 0.1-1% acetic acid can protonate the silanol groups and compete for hydrogen bonding sites, significantly improving peak shape for acidic or neutral compounds. A reported eluent system for a similar compound included acetic acid for this very reason.[6]

-

Triethylamine (TEA): If basic impurities are present or if the compound is unstable in acid, a small amount of TEA can be used to deactivate the silica surface, though this is less common for this specific molecule.

-

-

Use Treated Silica: Consider using silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.

-

Lower the Load: Overloading the column exacerbates tailing. Ensure you are not exceeding a 1-2% load of crude material to silica gel by weight.

Question 3: My post-purification yield is unexpectedly low. Where is my product going?

Answer: Product loss during purification can occur through chemical degradation or physical loss.

-

Causality: Prostaglandin-like structures can be sensitive. The cyclopentenone ring is an electron-deficient system, and the allylic hydroxyl group can be prone to elimination (dehydration) under acidic or thermal stress, leading to a more conjugated, undesired byproduct.[5]

-

Expert Insight: Irreversible adsorption onto the stationary phase is another common culprit. If the compound binds too strongly to the silica, it may not elute completely, even with a highly polar mobile phase.

Troubleshooting Steps:

-

Assess Stability: Before purification, run a stability test. Spot your crude material on a TLC plate, and let it sit in your chosen eluent for an hour before developing. If new spots appear, your eluent may be causing degradation.

-

Temperature Control: Perform chromatography at room temperature. Avoid applying heat to fractions during solvent evaporation. Use a rotary evaporator with a water bath set no higher than 30-35°C.

-

Inert Atmosphere: For maximum stability, consider performing chromatography under a nitrogen or argon atmosphere to prevent potential oxidation, although this is often reserved for highly sensitive final products.

-

Column Stripping: After your run, flush the column with a very strong solvent like 100% methanol or isopropanol. Collect this "strip" and analyze it by TLC. If you see your product, it indicates irreversible adsorption was an issue. Using a modified eluent (as in Question 2) can help prevent this.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for flash column chromatography?

A1: A great starting point is to use a gradient elution on silica gel. Begin with a mobile phase of 80:20 Hexane:Ethyl Acetate and gradually increase to 50:50 Hexane:Ethyl Acetate. If peak shape is poor, add 0.5% acetic acid to the mobile phase. Monitor fractions closely by TLC using a more polar developing system (e.g., 60:40 Hexane:EtOAc) to ensure good separation.

Q2: How should I handle and store the purified Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate?

A2: The compound is a solid and can be hygroscopic.[7] For long-term stability, store it as a solid under an inert atmosphere (argon or nitrogen) at -20°C or below. For short-term use, a solution in an anhydrous aprotic solvent like methyl acetate or dichloromethane can be stored at low temperatures, but it is best to make solutions fresh. Avoid repeated freeze-thaw cycles.

Q3: Are there alternatives to silica gel chromatography?

A3: Yes. If high purity is required and silica gel is insufficient, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9] A C18 (reversed-phase) column with a water/acetonitrile or water/methanol gradient is a common system for purifying prostaglandins. This method offers superior resolution but has a lower loading capacity than flash chromatography. For large-scale work, crystallization can be an effective final purification step if a suitable solvent system can be identified.[10]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for confirmation.

-

NMR Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight (240.3 g/mol ).[11]

-

Analytical HPLC: The best method for determining purity. An ideal result is a single sharp peak.

-

FT-IR Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH), ester carbonyl (C=O), and enone (C=O, C=C) functional groups.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Flash Column Chromatography Method

-

Preparation:

-

Dry the crude product under high vacuum to remove residual solvents.